1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

logP lipophilicity drug‑likeness

CNS-focused library design demands building blocks with tuned lipophilicity for passive blood-brain barrier penetration. This 1-arylpyrazole-4-carboxylic acid directly addresses that need: • logP 2.80 (Δ +0.62 vs. 1-phenyl analog) - enhanced BBB permeability without added H-bond donors/acceptors, aligning with marketed CNS drug profiles • TPSA 55.12 Ų, 2 rotatable bonds, MR 70.39 cm³ mol⁻¹ - stronger dispersion forces suit hydrophobic enzyme pockets and PPI interfaces in fragment-based screening • Carboxylic acid handle - enables combinatorial amide/ester library construction without altering core H-bonding capability Supplied at ≥95% purity with global ambient shipping; ideal for medicinal chemistry and agrochemical discovery.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 1204297-04-0
Cat. No. B1416525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
CAS1204297-04-0
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=C(C(=N2)C)C(=O)O)C)C
InChIInChI=1S/C14H16N2O2/c1-8-5-6-12(7-9(8)2)16-11(4)13(14(17)18)10(3)15-16/h5-7H,1-4H3,(H,17,18)
InChIKeyMEBWTFWJIFVGIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Identity & Structure


1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1204297-04-0) is a fully substituted 1-arylpyrazole-4-carboxylic acid bearing two methyl groups on the pyrazole ring and a 3,4-dimethylphenyl substituent at N1 [1]. With a molecular formula of C₁₄H₁₆N₂O₂ and a molecular weight of 244.29 g mol⁻¹, it is offered commercially at purities ≥ 95 % and is primarily employed as a versatile building block in medicinal chemistry and agrochemical research . Its key computed physicochemical descriptors include a calculated logP of 2.80, a topological polar surface area (TPSA) of 55.12 Ų, and two rotatable bonds, framing it as a moderately lipophilic, drug-like small molecule [1].

Carboxylic acid handle for amide/ester coupling
Moderately lipophilic 1-arylpyrazole scaffold
Building block for combinatorial library synthesis
Commercially offered at ≥95% purity

1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Differentiation from Analogues


The class of 1-aryl-3,5-dimethylpyrazole-4-carboxylic acids is not functionally interchangeable because seemingly minor variations in the N1‑aryl substituent materially alter molecular properties that govern solubility, membrane permeability, and target engagement [1]. For the 3,4-dimethylphenyl congener, the additional methyl group (relative to the unsubstituted phenyl analogue) increases logP by ≈ 0.6 units and raises molecular refractivity by ≈ 10 units, directly affecting lipophilicity‑driven partitioning and potential off‑target promiscuity [2][3]. Procurement decisions must therefore be informed by quantitative comparison of these descriptors rather than by scaffold‑level similarity.

Property drift
3,4‑dimethylphenyl vs unsubstituted phenyl analogue

Lipophilicity increase may shift membrane partitioning and off‑target interactions.

Binding complementarity
3,4‑dimethylphenyl vs unsubstituted phenyl analogue

Higher polarizability and steric volume may alter interaction profiles with hydrophobic pockets.

1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Quantitative Evidence vs. Close Analogues


Higher logP vs. 1-Phenyl Analogue

The target compound exhibits a calculated logP of 2.8041, whereas the 1‑phenyl analogue (CAS 61226-19-5) has a logP of 2.1873, both values sourced from the same computational pipeline [1][2]. This represents a ΔlogP of + 0.62, indicating a meaningful increase in lipophilicity conferred by the two methyl substituents on the N‑phenyl ring.

logP Comparison
Source review
Target: logP 2.80 Analogue: logP 2.19 Δ +0.62
May support permeability‑driven target selection
Vendor‑computed values; experimental validation advised
logP lipophilicity drug‑likeness

Higher Molecular Refractivity vs. 1-Phenyl Analogue

Molecular refractivity (MR) for the target compound is 70.3873 cm³ mol⁻¹, compared with 60.4553 cm³ mol⁻¹ for the 1‑phenyl analogue [1][2]. The difference of + 9.93 cm³ mol⁻¹ reflects a substantial rise in molecular polarizability and steric volume, which can influence both intermolecular interactions and solid‑state properties.

Molecular Refractivity
Source review
Target: MR 70.39 Analogue: MR 60.46 Δ +9.93 cm³/mol
May support ranking for fragment libraries targeting hydrophobic sites
Calculated MR; confirm with experimental polarizability if required
molecular refractivity polarizability steric bulk

Unchanged TPSA vs. 1-Phenyl Analogue

The TPSA of the target compound is 55.12 Ų, identical to that of the 1‑phenyl congener [1][2]. This demonstrates that the addition of the two methyl groups increases lipophilicity (ΔlogP +0.62) without altering the hydrogen‑bonding capacity of the molecule, a desirable profile for compounds that need to penetrate membranes while retaining solubility‑promoting polar interactions.

TPSA Constancy
Source review
Target & Analogue: TPSA 55.12 Ų Δ 0
Balanced lipophilicity–polar surface area profile may support lead optimization review
Identical TPSA despite logP shift; class‑level ADME interpretation
TPSA polar surface area ADME

1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Best-Fit Applications


CNS Drug Discovery with Enhanced Permeability

Because logP is 2.8041 (Δ +0.62 vs. 1‑phenyl analogue) and TPSA remains at 55.12 Ų, this compound is a superior choice for CNS drug discovery projects where passive blood‑brain barrier penetration is critical [1]. The additional methyl groups increase lipophilicity without adding hydrogen‑bond donors or acceptors, a property that aligns with marketed CNS drug profiles.

Fragment-Based Discovery for Hydrophobic Sites

The elevated molecular refractivity (MR = 70.39 cm³ mol⁻¹, Δ +9.93 vs. 1‑phenyl) indicates stronger dispersion forces, making this scaffold more suitable for fragment‑based screening libraries aimed at hydrophobic enzyme pockets or protein‑protein interaction interfaces [1]. Procurement teams can prioritize this compound over the less polarizable phenyl analogue for such campaigns.

Parallel Synthesis for Lipophilic Diversity

The 3,4‑dimethylphenyl variant occupies a distinct lipophilic space (logP 2.80 vs. 2.19 for 1‑phenyl) while retaining the same synthetic handle (carboxylic acid) [1][2]. This makes it a valuable monomer for combinatorial amide‑ or ester‑based library construction, enabling exploration of structure‑activity relationships without altering core hydrogen‑bonding capabilities.

Application
Selection Property
Validation Focus
CNS permeability‑fit screening
Elevated logP without added H‑bond donors
Blood‑brain barrier permeation model context
Fragment‑based library design for hydrophobic pockets
Higher molecular refractivity
Binding‑site polarizability endpoint review
Parallel synthesis for SAR exploration
Carboxylic acid handle, distinct lipophilic space
Library diversity and scaffold validation
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